methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound belonging to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of a suitable hydrazine derivative with a β-diketone or β-ketoester in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction parameters can help achieve large-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The pyrazolo[1,5-a]pyrimidine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: this compound can be converted to this compound.
Reduction: The corresponding amine derivative can be obtained.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines can be synthesized.
Scientific Research Applications
Chemistry: In organic chemistry, methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential biological activities, including antitumor and anti-inflammatory properties. It can be used as a scaffold for the development of new drugs targeting various diseases.
Medicine: Due to its biological activities, this compound is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals for treating cancer and inflammatory conditions.
Industry: In material science, this compound can be used to create fluorescent molecules and chemosensors
Mechanism of Action
The mechanism by which methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents.
Triazole-pyrimidine derivatives: These compounds combine triazole and pyrimidine rings, offering different biological activities.
Uniqueness: Methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substituents and the presence of the formyl group, which provides additional reactivity and potential for further functionalization.
Properties
IUPAC Name |
methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6-8(5-14)9-11-3-7(10(15)16-2)4-13(9)12-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOYOHLYMGRQGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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